6-Thiodihydroorotate

Descripción

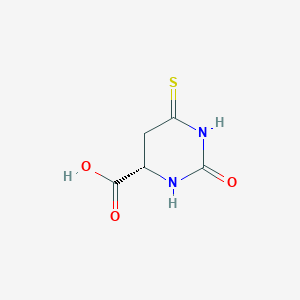

Structure

3D Structure

Propiedades

IUPAC Name |

(4S)-2-oxo-6-sulfanylidene-1,3-diazinane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c8-4(9)2-1-3(11)7-5(10)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRPKKZJGHVFOI-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)NC1=S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)NC1=S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152124 | |

| Record name | 6-Thiodihydroorotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118438-67-8 | |

| Record name | 6-Thiodihydroorotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118438678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Thiodihydroorotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Interactions and Enzymology of Dihydroorotase with 6 Thiodihydroorotate

Mechanistic Characterization of Dihydroorotase Inhibition by 6-Thiodihydroorotate

The inhibition of dihydroorotase by this compound has been characterized through detailed kinetic studies, revealing its potency and the influence of various factors on its inhibitory action.

L-6-thiodihydroorotate (TDHO) is a potent inhibitor of dihydroorotase. nih.gov Its inhibitory strength has been quantified across different biological systems. For instance, against malarial (Plasmodium falciparum) dihydroorotase, L-6-thiodihydroorotate exhibits a dissociation constant (Ki) of 6.5 µM. nih.gov

In studies with hamster dihydroorotase, L-6-thiodihydroorotate was found to be a powerful competitive inhibitor with a Ki of 0.85 ± 0.14 µM when acting alone. researchgate.netnih.gov The potency of this inhibition is significantly enhanced in the presence of excess zinc ions, lowering the Ki to 0.17 ± 0.02 µM at pH 7.4. researchgate.netnih.gov

The cytotoxic effects of this inhibition have been observed in human leukemia cells. For human CCRF-CEM leukemia cells, the 50% inhibitory concentration (IC50) for 6-L-thiodihydroorotate as a free acid is 32 µM. nih.gov The methyl ester form of the compound shows a slightly lower IC50 value of 25 µM in the same cell line. nih.gov

Table 1: Kinetic Parameters of Dihydroorotase Inhibition by this compound

| Parameter | Value | Enzyme Source / Cell Line | Conditions | Citation |

|---|---|---|---|---|

| Ki | 6.5 µM | Plasmodium falciparum | in vitro | nih.gov |

| Ki | 0.85 ± 0.14 µM | Hamster | No added metal ions | researchgate.netnih.gov |

| Ki | 0.17 ± 0.02 µM | Hamster | Excess Zn2+, pH 7.4 | researchgate.netnih.gov |

| IC50 | 32 µM | Human CCRF-CEM leukemia | Free acid | nih.gov |

| IC50 | 25 µM | Human CCRF-CEM leukemia | Methyl ester | nih.gov |

Dihydroorotase is a zinc metalloenzyme, and its catalytic activity is critically dependent on divalent metal ions. acs.org The active site of the E. coli enzyme contains two zinc ions bridged by a hydroxide (B78521) molecule. These metal ions are fundamental to the enzyme's function, and their presence significantly influences the binding of inhibitors like this compound. acs.orgrhea-db.org

The inhibitory potency of L-6-thiodihydroorotate is markedly affected by the specific divalent metal ion present. researchgate.netnih.gov The effectiveness of inhibition follows a clear order: Zn2+ > Ca2+ > Co2+ > Mn2+ > Ni2+. researchgate.netnih.gov This hierarchy underscores the importance of the metal ion's identity in the inhibitor's interaction with the active site. The presence of Zn2+, the native metal ion, creates the most favorable condition for tight binding of the inhibitor. researchgate.netnih.gov It has been proposed that a hydroxide bridge forms between the two divalent cations, which then acts as the nucleophile during the hydrolysis of dihydroorotate (B8406146). acs.org The pH-rate profiles of the enzyme are also dependent on the specific metal ion bound within the active site. acs.orgrhea-db.org

Table 2: Order of Potency for L-6-thiodihydroorotate Inhibition in the Presence of Divalent Metal Ions

| Metal Ion | Relative Potency | Citation |

|---|---|---|

| Zn2+ | Highest | researchgate.netnih.gov |

| Ca2+ | ↓ | researchgate.netnih.gov |

| Co2+ | ↓ | researchgate.netnih.gov |

| Mn2+ | ↓ | researchgate.netnih.gov |

| Ni2+ | Lowest | researchgate.netnih.gov |

L-6-thiodihydroorotate acts as a potent competitive inhibitor of dihydroorotase. researchgate.netnih.gov This mechanism implies that the inhibitor directly competes with the natural substrate, L-dihydroorotate, for binding to the enzyme's active site. The structural similarity between this compound and the substrate allows it to occupy the same binding pocket, thereby preventing the substrate from binding and catalysis from occurring. The synthesis of L-6-thiodihydroorotate was based on the design of tight-binding inhibitors for other zinc proteases, which incorporate a thiol group positioned to coordinate with the catalytic zinc atom. researchgate.netnih.gov

Other substrate analogues also exhibit competitive inhibition. For example, orotate (B1227488) and its 5-substituted derivatives are known competitive inhibitors of dihydroorotase. nih.gov Similarly, compounds such as 4,6-dioxo-piperidine-2(S)-carboxylic acid and its derivatives have been shown to be competitive inhibitors against thio-dihydroorotate. nih.gov

Influence of Divalent Metal Ions on Dihydroorotase Catalysis and this compound Binding

Structural Biology of Dihydroorotase-6-Thiodihydroorotate Interactions

The structural understanding of how this compound binds to dihydroorotase is derived from studies of the enzyme's active site and its interactions with the natural substrate and other analogues.

The active site of dihydroorotase is characterized by a binuclear metal center, typically containing two zinc ions. These metal ions are crucial for catalysis and are bridged by a hydroxide ion, which functions as the nucleophile in the reaction. acs.org The design of L-6-thiodihydroorotate as a potent inhibitor was predicated on the idea that its thiol group could effectively coordinate with a zinc atom at the catalytic site, mimicking the binding of the substrate. researchgate.netnih.gov

X-ray crystal structures of dihydroorotase with its substrate, dihydroorotate, reveal that the exocyclic α-carboxylate group of the ligand is anchored within the active site through electrostatic interactions with several key amino acid residues. acs.orgrhea-db.org Given the structural similarity, it is presumed that this compound binds in a comparable fashion, with its carboxylate group forming similar electrostatic bonds, while the thione group (C=S) likely interacts with the catalytic zinc center.

Based on the crystal structure of dihydroorotase in complex with its substrate, several amino acid residues have been identified as critical for ligand recognition and binding. acs.orgrhea-db.org The exocyclic α-carboxylate of dihydroorotate is held in place by electrostatic interactions with Arginine-20 (Arg-20), Asparagine-44 (Asn-44), and Histidine-254 (His-254). acs.orgrhea-db.org Mutations of these specific residues result in a significant loss of catalytic activity, confirming their essential role in substrate recognition. acs.orgrhea-db.org As this compound is a close structural analogue, these same residues—Arg-20, Asn-44, and His-254—are considered critical for its recognition and binding within the active site.

Furthermore, Aspartate-250 (Asp-250) is another crucial residue, postulated to act as a proton shuttle during the catalytic reaction. acs.orgrhea-db.org The enzyme also possesses highly conserved regions, including one at the N-terminal end that contains two histidine residues involved in binding the zinc ions, which are fundamental to the enzyme's structure and catalytic function. ebi.ac.ukebi.ac.uk

Structural Basis of Catalysis and Conformational Changes in Dihydroorotase

Dihydroorotase (DHOase) is a metalloenzyme that utilizes a binuclear zinc center to catalyze the reversible cyclization of N-carbamoyl-L-aspartate (CA-asp) to L-dihydroorotate, the third step in de novo pyrimidine (B1678525) biosynthesis. researchgate.netrcsb.org The active site architecture is a hallmark of the amidohydrolase superfamily, featuring two zinc ions bridged by a post-translationally carboxylated lysine (B10760008) residue and a hydroxide molecule. rcsb.org This bridging hydroxide is proposed to act as the nucleophile during the hydrolysis of dihydroorotate. rcsb.orgnih.govacs.org The catalytic mechanism is pH-dependent; the forward reaction (cyclization of CA-asp) is favored at a pH below approximately 6.5, while the reverse reaction (hydrolysis of dihydroorotate) is favored at a more alkaline pH. researchgate.net The pH-rate profiles for the hydrolysis of both dihydroorotate and its analogue, this compound, indicate that a single group within the enzyme must be unprotonated for maximal catalytic activity. nih.govacs.org

A critical element for catalysis is a flexible loop that acts as a lid over the active site. researchgate.net Crystallographic studies have revealed that this loop undergoes significant conformational changes, adopting a "loop-in" conformation when the substrate (CA-asp) is bound, which shields the active site. researchgate.netresearchgate.net Conversely, it moves to a "loop-out" conformation to facilitate the release of the product, dihydroorotate. researchgate.netresearchgate.net The binding of the substrate is further stabilized by electrostatic interactions between its α-carboxylate group and key residues such as Arginine-20, Asparagine-44, and Histidine-254 in E. coli DHOase. nih.govacs.org Mutation of these residues leads to a loss of catalytic activity, underscoring their importance in substrate recognition. nih.govacs.org The thio analogue of dihydroorotate has been established as a good substrate for the enzyme, making it a valuable tool for studying the enzyme's mechanism. nih.govacs.org

Comparative Enzymology of Dihydroorotase Inhibition Across Species

The structural and functional characteristics of dihydroorotase vary significantly across different organisms, leading to distinct inhibition profiles when challenged with compounds like this compound. In mammals, DHOase is a domain within a large trifunctional enzyme known as CAD, whereas in bacteria and parasites like Plasmodium falciparum, it exists as a monofunctional protein. nih.govresearchgate.net These differences form a basis for exploring species-specific inhibition.

Mammalian Dihydroorotase: Inhibition Profiles and Specificity

L-6-Thiodihydroorotate has been identified as a potent, competitive inhibitor of mammalian dihydroorotase. researchgate.netnih.gov Studies using hamster dihydroorotase demonstrated that its inhibitory potency is significantly enhanced by the presence of divalent metal ions, particularly zinc. researchgate.netnih.gov In the presence of excess Zn2+, L-6-thiodihydroorotate exhibits a dissociation constant (Ki) of 0.17 µM at pH 7.4. researchgate.netnih.gov Without the addition of zinc, the compound is a less powerful inhibitor, with a Ki of 0.85 µM. researchgate.netnih.gov

In cellular contexts, this compound and its ester derivatives effectively inhibit pyrimidine biosynthesis. In studies with human CCRF-CEM leukemia cells, the free acid of this compound showed a 50% inhibitory concentration (IC50) of 32 µM, while its methyl ester had an IC50 of 25 µM. nih.govaacrjournals.org Treatment of these cells with the methyl ester at higher concentrations (250 µM) led to a significant accumulation of the substrate carbamyl aspartate, confirming the direct inhibition of dihydroorotase within the cells. nih.govaacrjournals.org This blockade of the pyrimidine pathway resulted in a sharp decrease in the cellular pools of Uridine (B1682114) triphosphate (UTP) and Cytidine triphosphate (CTP). nih.govaacrjournals.org

| Compound | Species / Cell Line | Ki / IC₅₀ Value | Type of Inhibition |

| L-6-Thiodihydroorotate | Hamster (in vitro, +Zn²⁺) | 0.17 µM researchgate.netnih.gov | Competitive |

| L-6-Thiodihydroorotate | Hamster (in vitro, no added Zn²⁺) | 0.85 µM researchgate.netnih.gov | Competitive |

| This compound (free acid) | Human CCRF-CEM Leukemia Cells | 32 µM nih.govaacrjournals.org | Growth Inhibition |

| This compound (methyl ester) | Human CCRF-CEM Leukemia Cells | 25 µM nih.govaacrjournals.org | Growth Inhibition |

Plasmodium falciparum Dihydroorotase: Inhibition Dynamics and Selectivity

The de novo pyrimidine biosynthesis pathway is essential for the malaria parasite, Plasmodium falciparum, making its enzymes attractive targets for antimalarial drugs. nih.gov L-6-thiodihydroorotate (TDHO) acts as a moderate inhibitor of the monofunctional P. falciparum dihydroorotase, with a reported Ki value of 6.5 µM. nih.govnih.gov This indicates a lower affinity for the parasite enzyme compared to the mammalian counterpart.

Despite its moderate in vitro potency, TDHO effectively disrupts pyrimidine metabolism in cultured P. falciparum. nih.govresearchgate.net Treatment of parasites with TDHO, either as the free acid or its methyl ester, causes a significant accumulation of the substrate N-carbamyl-L-aspartate (CA-asp). nih.govresearchgate.net This biochemical effect confirms the inhibition of dihydroorotase in the parasite and leads to a subsequent depletion of the pyrimidine nucleotides UTP, CTP, and dTTP. researchgate.netnih.gov Interestingly, the levels of dCTP were not found to decrease under these conditions, suggesting a regulatory mechanism in the parasite to maintain its levels during pyrimidine deficiency. researchgate.netnih.govtandfonline.com

| Compound | Target Enzyme/Organism | Ki Value | Cellular Effects in P. falciparum |

| L-6-Thiodihydroorotate (TDHO) | P. falciparum Dihydroorotase | 6.5 µM nih.govnih.gov | Accumulation of N-carbamyl-L-aspartate; Decrease in UTP, CTP, and dTTP levels. nih.govresearchgate.net |

Bacterial Dihydroorotase: Inhibition Characterization and Structural Distinctions

Bacterial dihydroorotases are monofunctional enzymes that exhibit significant structural diversity compared to the mammalian enzyme and even among different bacterial species. researchgate.netnih.gov The enzyme from Escherichia coli is a well-studied example, existing as a homodimer with a (β/α)8-barrel fold and a binuclear zinc center in each active site. rcsb.org While 4-thio-dihydroorotate has been used as a substrate to measure the kinetic parameters of E. coli DHOase, other substrate analogues have been characterized as competitive inhibitors, though often with modest potency. For instance, 4,6-dioxo-piperidine-2(S)-carboxylic acid inhibits E. coli DHOase with a Ki of 96 µM against thio-dihydroorotate at pH 7.0.

| Species | Inhibitor | Substrate | Ki Value (pH) | Type of Inhibition |

| Escherichia coli | 4,6-dioxo-piperidine-2(S)-carboxylic acid | Thio-dihydroorotate | 96 µM (7.0) | Competitive |

| Escherichia coli | 4,6-dioxo-piperidine-2(S)-carboxylic acid | Dihydroorotate | 76 µM (7.0) | Competitive |

Biochemical and Cellular Impact of Dihydroorotase Inhibition by 6 Thiodihydroorotate in Model Systems

Perturbation of Cellular Pyrimidine (B1678525) Nucleotide Pool Homeostasis

Inhibition of dihydroorotase by 6-Thiodihydroorotate directly impacts the delicate balance of pyrimidine nucleotide pools within the cell. This disruption manifests as an accumulation of the substrate for DHOase and a depletion of the downstream products essential for nucleic acid synthesis.

Accumulation of N-Carbamoyl-L-Aspartate

A primary and direct consequence of DHOase inhibition by this compound is the significant intracellular accumulation of N-carbamoyl-L-aspartate. nih.govnih.gov In human CCRF-CEM leukemia cells, treatment with a methyl ester of TDHO led to a dramatic increase in N-carbamoyl-L-aspartate levels, rising from undetectable to 760 µM after a 4-hour exposure. aacrjournals.orgnih.gov This substantial buildup serves as a clear indicator of the effective blockade of the DHOase-catalyzed reaction. aacrjournals.orgnih.gov Similar effects have been observed in the malarial parasite Plasmodium falciparum, where both TDHO and its methyl ester induced a major accumulation of N-carbamoyl-L-aspartate. nih.govnih.govrug.nl

| Treatment | Time (hours) | N-Carbamoyl-L-Aspartate Concentration (µM) |

|---|---|---|

| Control | 4 | Undetectable |

| TDHO methyl ester (250 µM) | 4 | 760 |

Depletion of Uridine (B1682114) Triphosphate (UTP) and Cytidine Triphosphate (CTP) Pools

As a downstream consequence of DHOase inhibition, the cellular pools of key pyrimidine nucleotides, Uridine Triphosphate (UTP) and Cytidine Triphosphate (CTP), are significantly depleted. In the same study on CCRF-CEM leukemia cells, the accumulation of N-carbamoyl-L-aspartate was accompanied by a sharp decrease in UTP levels from 580 µM to 110 µM and CTP levels from 350 µM to 86 µM within 4 hours. aacrjournals.orgnih.gov This depletion directly reflects the interruption of the de novo pyrimidine synthesis pathway, which is the primary source for these essential nucleotide triphosphates. aacrjournals.orgnih.gov Studies in P. falciparum have also shown that TDHO treatment leads to decreases in both UTP and CTP levels. nih.govresearchgate.net

| Treatment | Time (hours) | UTP Concentration (µM) | CTP Concentration (µM) |

|---|---|---|---|

| Control | - | 580 | 350 |

| TDHO methyl ester (250 µM) | 4 | 110 | 86 |

Maintenance of Deoxycytidine Triphosphate (dCTP) Levels Under Pyrimidine Deficiency

Interestingly, while the levels of UTP, CTP, and dTTP decrease upon DHOase inhibition in P. falciparum, the levels of Deoxycytidine Triphosphate (dCTP) are maintained. nih.govresearchgate.net This suggests the existence of a regulatory mechanism that preserves dCTP pools even under conditions of pyrimidine starvation induced by TDHO. nih.gov This observation points towards a complex interplay and regulation within the nucleotide metabolism of the parasite, possibly involving the modulation of ribonucleotide reductase activity. nih.govresearchgate.net

Indirect Effects on Purine (B94841) Nucleotide Metabolism and Cellular Energetics

Accumulation of Inosine (B1671953) Monophosphate (IMP)

A notable indirect effect observed in CCRF-CEM leukemia cells treated with TDHO methyl ester is the accumulation of Inosine Monophosphate (IMP), a key intermediate in the de novo synthesis of purine nucleotides. aacrjournals.orgnih.gov In these cells, IMP levels increased from 63 µM to 350 µM after 4 hours of treatment. aacrjournals.orgnih.gov This accumulation is thought to be a consequence of the increased availability of 5-phosphoribosyl 1-pyrophosphate (PRPP), which is spared from the pyrimidine pathway and can then be shunted towards the de novo purine pathway, leading to a stimulation of IMP synthesis. aacrjournals.orgnih.gov

| Treatment | Time (hours) | IMP Concentration (µM) |

|---|---|---|

| Control | - | 63 |

| TDHO methyl ester (250 µM) | 4 | 350 |

Alterations in Total Guanylate and Adenylate Concentrations

Inhibition of dihydroorotase by this compound (specifically, its methyl ester form) in human CCRF-CEM leukemia cells leads to significant shifts in purine nucleotide concentrations. nih.gov Following treatment, there is a notable increase in total guanylates, while total adenylates decrease. nih.gov This imbalance is accompanied by an accumulation of inosine monophosphate (IMP), which saw its concentration rise from 63 µM to 350 µM after a 4-hour exposure. nih.gov The rise in IMP levels suggests a compensatory stimulation of the de novo purine biosynthesis pathway. nih.gov This is likely due to the increased availability of 5-phosphoribosyl 1-pyrophosphate (PRPP), which is spared from the inhibited pyrimidine synthesis pathway. nih.gov

In the context of the malarial parasite Plasmodium falciparum, treatment with TDHO also resulted in changes to nucleotide pools. While the primary effect was a decrease in pyrimidine nucleotides (UTP, CTP, and dTTP), the addition of orotate (B1227488) in the presence of TDHO led to a depression of GTP and ATP levels. nih.gov

Table 1: Impact of this compound Methyl Ester on Nucleotide Concentrations in CCRF-CEM Leukemia Cells

| Nucleotide/Metabolite | Initial Concentration (µM) | Concentration after 4h (µM) | Fold Change |

| Carbamyl Aspartate | Undetectable | 760 | - |

| UTP | 580 | 110 | -0.81 |

| CTP | 350 | 86 | -0.75 |

| IMP | 63 | 350 | 5.56 |

| 5-Phosphoribosyl 1-pyrophosphate | 180 | 290 | 1.61 |

| Data derived from studies on human CCRF-CEM leukemia cells treated with 250 µM TDHO methyl ester. nih.gov |

Dynamics of Adenylate Energy Charge

The adenylate energy charge (AEC), a key indicator of a cell's metabolic state, is significantly impacted by dihydroorotase inhibition. wikipedia.org In CCRF-CEM leukemia cells, treatment with TDHO methyl ester caused a substantial decrease in the AEC, from a normal level of 0.91 down to 0.69 within 4 hours. nih.gov This decline reflects the concurrent decrease in adenylate concentrations and indicates a shift towards a more catabolic and less energetically favorable state within the cells. nih.govwikipedia.org A lower AEC can impair ATP-dependent anabolic pathways and cellular processes. wikipedia.org

Analysis of Cell Cycle Progression in Response to Dihydroorotase Inhibition

The inhibition of dihydroorotase by TDHO has been shown to disrupt the normal progression of the cell cycle, leading to an accumulation of cells in specific phases.

Mechanistic Basis of Cell Cycle Arrest in G2+M Phases

In human CCRF-CEM leukemia cells, treatment with TDHO methyl ester at a concentration of 25 µM resulted in the arrest of cells in the G2+M phases of the cell cycle. nih.gov This suggests that the compound interferes with the cellular processes that govern the transition from the G2 phase to mitosis or the completion of mitosis itself. nih.gov Cell cycle arrest in the G2/M phase is a common cellular response to DNA damage or cellular stress, preventing the propagation of potentially compromised cells. oncotarget.com

Distinguishing Primary Mechanisms of Growth Inhibition from Pyrimidine Pathway Blockade

Interestingly, the growth inhibition caused by TDHO appears to have a dual mechanism. At lower concentrations (e.g., 25 µM TDHO methyl ester), the primary mechanism of growth inhibition is the induction of cell cycle arrest in the G2+M phase. nih.gov At this concentration, the inhibitory effects on the de novo pyrimidine biosynthesis pathway are only slight. nih.gov

However, at higher concentrations (e.g., 250 µM TDHO methyl ester), a significant blockade of the pyrimidine pathway becomes evident. nih.gov This is demonstrated by the substantial accumulation of carbamyl aspartate and the depletion of UTP and CTP. nih.gov Therefore, the blockade of the pyrimidine pathway is considered a secondary effect that contributes to growth inhibition at higher concentrations of the inhibitor. nih.gov This suggests that the initial cytotoxic effects of TDHO are mediated through the disruption of cell cycle progression, with the metabolic inhibition of pyrimidine synthesis becoming a significant factor at elevated concentrations. nih.gov In Plasmodium falciparum, while TDHO does arrest growth, only moderate decreases in UTP, CTP, and dTTP were observed, further highlighting that the direct blockade of pyrimidine synthesis may not be the sole mechanism of its growth-inhibitory action. nih.gov

Advanced Methodologies and Analytical Techniques in 6 Thiodihydroorotate Research

Spectroscopic and Chromatographic Approaches for Biochemical Analysis

Spectroscopic and chromatographic techniques are fundamental to the biochemical analysis of 6-Thiodihydroorotate, providing the means to separate, identify, and quantify relevant molecules within complex biological mixtures.

High-Performance Liquid Chromatography (HPLC) for Quantifying Pyrimidine (B1678525) Intermediates and Nucleotides

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of pyrimidine intermediates and nucleotides from biological samples. creative-proteomics.comlongdom.org Its high resolution and sensitivity are crucial for monitoring the metabolic effects of this compound.

Various HPLC methods have been developed to analyze the intricate mixture of purine (B94841) and pyrimidine nucleotides in cellular extracts. nih.gov Reversed-phase HPLC, often employing ion-pairing agents, is a common approach. longdom.org This method separates nucleotides based on their polarity, with pyrimidines typically eluting before purines. longdom.org The retention time can be manipulated by adjusting the mobile phase composition, allowing for the separation of mono-, di-, and tri-phosphate nucleotides. longdom.org For instance, a gradient elution with a suitable buffer can achieve baseline separation of numerous nucleotides in a single run. longdom.org

Anion-exchange HPLC is another powerful technique for separating negatively charged molecules like nucleotides. nih.govqut.edu.au This method has been successfully used to separate a wide array of nucleotides, including those involved in the pyrimidine biosynthesis pathway. nih.gov Furthermore, hydrophilic interaction liquid chromatography (HILIC) has emerged as a viable method for separating highly polar compounds like nucleotides, offering an alternative to ion-pair and ion-exchange methods, and is more compatible with mass spectrometry. qut.edu.au

In studies involving this compound, HPLC is used to measure the accumulation of upstream intermediates, such as N-carbamoyl-L-aspartate, which indicates inhibition of the dihydroorotase enzyme. nih.govnih.gov For example, when Plasmodium falciparum parasites are treated with L-6-thiodihydroorotate (TDHO), HPLC analysis of cell extracts reveals a significant buildup of N-carbamoyl-L-aspartate. nih.govnih.gov These analyses often utilize radiolabeling, with compounds like [14C]bicarbonate, to trace the flow of metabolites through the pyrimidine pathway and quantify the impact of inhibitors. nih.gov

Table 1: HPLC Methods for Pyrimidine Nucleotide Analysis

| HPLC Method | Stationary Phase | Principle of Separation | Typical Analytes | Reference |

|---|---|---|---|---|

| Reversed-Phase Ion-Pair | C18 | Hydrophobicity and ion-pairing | Purine and pyrimidine nucleotides | longdom.org |

| Anion-Exchange | Partisil 10-SAX | Ionic charge | Purine and pyrimidine nucleotides, organic acids | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis of Inhibitors and Substrates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamic properties of molecules like this compound and related enzyme inhibitors in solution. nih.gov It provides detailed information about atomic connectivity, conformational preferences, and the existence of different tautomeric forms, which are critical for understanding inhibitor binding and mechanism of action.

¹H and ¹³C NMR are standard techniques used to characterize the chemical structure of newly synthesized inhibitors. Chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) provide data on the spatial arrangement of atoms. For example, NMR has been used to confirm the structure of various dihydroorotase inhibitors.

A key application of NMR in this field is the study of tautomerism. Many heterocyclic compounds, including inhibitors of dihydroorotase, can exist as a mixture of tautomers in solution. NMR is uniquely suited to identify and quantify these different forms. For instance, studies on 4,6-dioxo-piperidine-2(S)-carboxylic acid, a competitive inhibitor of dihydroorotase, used NMR to show its existence as a mixture of hydrate, enol, and enolate tautomers in solution, with the equilibrium being pH-dependent. This information is vital as different tautomers may exhibit different inhibitory potencies.

NMR can also be used to probe the interactions between an inhibitor and the target enzyme, although this is often challenging due to the size of the protein. However, information on the conformation of a ligand bound to the active site can sometimes be inferred from changes in the NMR spectrum of the ligand upon binding.

Table 2: NMR Applications in Dihydroorotase Inhibitor Research

| NMR Technique | Information Obtained | Example Application | Reference |

|---|---|---|---|

| ¹H NMR | Proton environment, coupling constants | Structural confirmation of synthesized inhibitors | |

| ¹³C NMR | Carbon skeleton, chemical shifts | Characterization of inhibitor structure | acs.org |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms | Detailed structural elucidation | acs.org |

Mass Spectrometry in Metabolomic Profiling and Enzyme-Ligand Adduct Identification

Mass spectrometry (MS) is a highly sensitive and specific technique that plays a crucial role in the study of this compound, particularly in the fields of metabolomics and the characterization of enzyme-ligand interactions. creative-proteomics.comnih.gov

In metabolomic profiling, MS, often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is used to identify and quantify a wide range of metabolites in a biological sample. mdpi.comresearchgate.netmdpi.com This "untargeted" approach can reveal global changes in the metabolome following treatment with a compound like this compound, providing insights into its mechanism of action and off-target effects. mdpi.com For instance, LC-MS-based metabolomics can be used to measure the levels of various pyrimidine and purine pathway intermediates, offering a comprehensive view of the metabolic disruption caused by the inhibitor. creative-proteomics.commdpi.com

MS is also a powerful tool for the direct detection and characterization of covalent and non-covalent enzyme-ligand complexes. nih.govsemanticscholar.org Electrospray ionization (ESI) MS, under non-denaturing conditions, can be used to observe the intact protein-inhibitor complex, confirming binding and providing stoichiometric information. nih.gov This has been applied to study the interaction of inhibitors with dihydroorotate (B8406146) dehydrogenase, a related enzyme in the pyrimidine pathway. nih.gov

Furthermore, tandem MS (MS/MS) can be used to identify the specific amino acid residues in an enzyme that are covalently modified by an inhibitor. nih.gov This involves digesting the modified protein into smaller peptides, separating them, and then fragmenting the peptide-adduct to pinpoint the site of modification. This level of detail is critical for understanding the chemical basis of irreversible inhibition.

Table 3: Mass Spectrometry Applications in this compound Research

| MS Technique | Application | Information Gained | Reference |

|---|---|---|---|

| LC-MS/MS | Metabolomic profiling | Identification and quantification of pathway intermediates | creative-proteomics.commdpi.com |

| Non-denaturing ESI-MS | Enzyme-ligand adduct analysis | Confirmation of binding, stoichiometry | nih.gov |

In Vitro and Cellular Assays for Functional Characterization

While spectroscopic and chromatographic methods provide structural and quantitative data, in vitro and cellular assays are essential for understanding the functional consequences of this compound's interaction with its target enzyme and its effects on cellular metabolism.

Enzymatic Assays for Dihydroorotase Activity and Inhibition Kinetics

Enzymatic assays are fundamental for characterizing the activity of dihydroorotase and for determining the potency and mechanism of inhibitors like this compound. These assays monitor the rate of the enzyme-catalyzed reaction, either the conversion of N-carbamoyl-L-aspartate to L-dihydroorotate or the reverse reaction. pdx.edu

A common method for assaying dihydroorotase activity is a direct spectrophotometric assay that measures the increase in absorbance at around 230 nm, which corresponds to the formation of L-dihydroorotate. pdx.edu Alternatively, the production of N-carbamoyl-L-aspartate in the degradative direction can be measured using a colorimetric method that is sensitive to ureido compounds. pdx.edu

These assays are used to determine key kinetic parameters, such as the Michaelis constant (Km) for the substrate and the maximal velocity (Vmax) of the enzyme. When studying inhibitors, these assays are used to determine the inhibition constant (Ki), which is a measure of the inhibitor's potency, and to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov For example, L-6-thiodihydroorotate has been shown to be a competitive inhibitor of dihydroorotase from various organisms, with Ki values in the micromolar range. nih.govnih.gov

More advanced kinetic analyses can also be performed to investigate slow-binding inhibition or other complex inhibition mechanisms. researchgate.net These studies provide a deeper understanding of the dynamics of the enzyme-inhibitor interaction.

Table 4: Dihydroorotase Enzymatic Assay Methods

| Assay Type | Principle | Detection Method | Application | Reference |

|---|---|---|---|---|

| Direct Spectrophotometric | Measures formation of L-dihydroorotate | UV Absorbance at ~230 nm | Kinetic analysis, inhibitor screening | pdx.edu |

| Colorimetric | Measures formation of N-carbamoyl-L-aspartate | Colorimetric reaction with ureido compounds | Measuring degradative activity | pdx.edu |

Cell Culture Models for Investigating Metabolic Pathway Disruptions

Cell culture models are indispensable for studying the effects of this compound on pyrimidine metabolism within a living system. nih.govnih.gov These models allow researchers to investigate how the inhibition of dihydroorotase disrupts the entire metabolic pathway and affects cell growth and proliferation. nih.govnih.gov

In a typical experiment, cultured cells are treated with this compound, and the metabolic consequences are assessed. nih.govnih.gov This often involves using techniques like HPLC or LC-MS to analyze cell extracts and quantify changes in the pools of pyrimidine intermediates and nucleotides. creative-proteomics.comnih.gov As mentioned previously, a key indicator of dihydroorotase inhibition in a cellular context is the accumulation of N-carbamoyl-L-aspartate. nih.govnih.gov

Studies using cell culture models have been crucial in validating the enzymes of the pyrimidine biosynthesis pathway as drug targets. nih.govresearchgate.net For example, the growth arrest of Plasmodium falciparum in culture upon treatment with L-6-thiodihydroorotate demonstrates the essentiality of this pathway for the parasite. nih.govnih.gov

Table 5: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| L-6-thiodihydroorotate | |

| N-carbamoyl-L-aspartate | |

| 4,6-dioxo-piperidine-2(S)-carboxylic acid | |

| L-dihydroorotate | |

| [14C]bicarbonate | |

| [³H]uridine | |

| [³H]thymidine | |

| Uric acid |

Computational and Theoretical Approaches in Enzyme-Inhibitor Studies

Computational and theoretical methodologies have become indispensable in the study of enzyme-inhibitor interactions, providing insights that are often difficult to obtain through experimental techniques alone. In the context of this compound and its target enzyme, dihydroorotase (DHOase), these approaches are crucial for understanding binding mechanisms and for the discovery of novel inhibitors. DHOase, the third enzyme in the de novo pyrimidine biosynthesis pathway, catalyzes the reversible cyclization of N-carbamoyl-L-aspartate (CA-asp) to L-dihydroorotate. nih.govresearchgate.netnih.gov This pathway's essentiality in pathogens like Plasmodium falciparum and various bacteria makes DHOase an attractive target for antimicrobial drug design. nih.govresearchgate.netmdpi.comnih.gov

Molecular Docking and Molecular Dynamics Simulations for Binding Prediction and Interaction Dynamics

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as an inhibitor, and its protein target. stanford.edunih.gov

Molecular Docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode of inhibitors within the active site of an enzyme. For instance, computational docking studies on inhibitors of E. coli dihydroorotase have been performed to elucidate the molecular basis of their interaction. mdpi.com These studies can identify key amino acid residues involved in binding; for example, molecular docking of benzothiazole (B30560) derivatives with E. coli DHOase revealed the formation of hydrogen bonds with active site residues such as Asn-44 and Leu-222. semanticscholar.org Such analyses help in understanding why certain molecules act as inhibitors and provide a static snapshot of the potential binding conformation.

Table 1: Examples of Key Interactions for Dihydroorotase Inhibitors Identified via Molecular Docking This table is generated based on findings for DHOase inhibitors analogous to this compound, as specific docking data for this compound was not detailed in the provided sources.

| Inhibitor Class | Target Enzyme | Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|

| Benzothiazole Derivatives | E. coli Dihydroorotase | Asn-44, Leu-222 | Hydrogen Bond | semanticscholar.org |

| Natural Product Hits (e.g., from Allium sativum) | Human Dihydroorotate Dehydrogenase (hDHODH) | Active Site Residues | Strong Binding | nih.gov |

| Benzothiazole Derivatives | E. coli Dihydroorotase | N/A (Bulky thiazole/naphthalene rings) | Hydrophobic Interactions at Active Site Entrance | semanticscholar.org |

Synthesis and Investigation of 6 Thiodihydroorotate Derivatives and Analogues

Biochemical Characterization of 6-Thiodihydroorotate Esters (e.g., Methyl Esters)

L-6-Thiodihydroorotate (TDHO), an analogue of the natural substrate dihydroorotate (B8406146), has been identified as a potent competitive inhibitor of dihydroorotase. nih.gov Its inhibitory activity is notably influenced by the presence of divalent metal ions, with zinc (Zn2+) significantly enhancing its potency. nih.gov In the presence of excess Zn2+, L-6-thiodihydroorotate exhibits a dissociation constant (Ki) of 0.17 µM at pH 7.4. nih.gov Without the addition of metal ions, its Ki value is higher at 0.85 µM. nih.gov

The esterification of this compound, particularly to its methyl ester, has been investigated as a strategy to potentially enhance its cellular uptake and subsequent intracellular activity. The methyl ester of L-6-thiodihydroorotate has been shown to induce a significant accumulation of N-carbamyl-L-aspartate (CA-asp) in the malarial parasite Plasmodium falciparum, indicating its effective inhibition of DHOase within the parasite. nih.govresearchgate.net In vitro studies with malarial DHOase revealed that L-6-thiodihydroorotate has a Ki of 6.5 µM. nih.gov

The following table summarizes the inhibitory constants (Ki) of L-6-thiodihydroorotate under different conditions.

| Inhibitor | Enzyme Source | Condition | Ki (µM) |

| L-6-Thiodihydroorotate | Hamster Dihydroorotase | With excess Zn2+ | 0.17 nih.gov |

| L-6-Thiodihydroorotate | Hamster Dihydroorotase | No added metal ions | 0.85 nih.gov |

| L-6-Thiodihydroorotate | Plasmodium falciparum Dihydroorotase | In vitro | 6.5 nih.gov |

Evaluation of Related Thio-Analogues as Dihydroorotase Modulators

The investigation into DHOase modulation extends beyond this compound to other thio-containing analogues. The rationale for exploring these analogues often stems from the understanding that the thiol group can effectively coordinate with the zinc atom at the active site of the enzyme, a characteristic shared with potent inhibitors of other zinc metalloenzymes. nih.gov

One such related analogue is 6-thioorotate, which also demonstrates inhibitory activity against DHOase. nih.gov Similar to L-6-thiodihydroorotate, its potency is enhanced by the presence of Zn2+. The Ki value for 6-thioorotate is 82 µM, which decreases to 3.8 µM in the presence of zinc. nih.gov

Further research has explored a variety of other thio-derivatives. For instance, the synthesis of 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines has been undertaken to evaluate their potential as inhibitors of enzymes in related pathways, such as thymidylate synthase. acs.org While not direct DHOase inhibitors, these studies highlight the broader interest in thio-compounds for targeting nucleotide biosynthesis.

The inhibitory effects of various thio-analogues on DHOase are presented in the table below.

| Inhibitor | Enzyme Source | Condition | Ki (µM) |

| 6-Thioorotate | Hamster Dihydroorotase | No added metal ions | 82 nih.gov |

| 6-Thioorotate | Hamster Dihydroorotase | With excess Zn2+ | 3.8 nih.gov |

Q & A

Q. Which analytical techniques are most reliable for detecting and quantifying this compound in biological matrices?

- Methodological Answer: LC-MS/MS is preferred for high sensitivity and specificity, especially in complex biological samples. Validation should include spike-and-recovery experiments to account for matrix effects. NMR can confirm structural integrity but requires purified samples .

科学指南针-看不懂数据图不会描述实验结果,你一定需要它!00:17用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. How does this compound interact with mitochondrial enzymes like dihydroorotate dehydrogenase (DHODH), and what kinetic parameters are critical for inhibition studies?

- Methodological Answer: Use enzyme inhibition assays (e.g., spectrophotometric monitoring of NADH oxidation) to determine IC₅₀ and Ki values. Competitive vs. non-competitive inhibition is distinguished via Lineweaver-Burk plots. Controls must account for solvent effects and enzyme stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across different DHODH isoforms?

- Methodological Answer: Discrepancies may arise from isoform-specific binding pockets or assay conditions (e.g., buffer pH, co-factor concentrations). Address this by standardizing assays across isoforms using recombinant proteins and validating with orthogonal methods (e.g., isothermal titration calorimetry). Statistical meta-analysis of existing data can identify confounding variables .

Q. What experimental designs are optimal for assessing the metabolic stability of this compound in vivo?

- Methodological Answer: Use isotope-labeled analogs (e.g., ³⁵S-6-Thiodihydroorotate) in pharmacokinetic studies. Combine microsomal stability assays (liver S9 fractions) with in vivo sampling (plasma, urine) to track degradation pathways. Nonlinear mixed-effects modeling (NONMEM) quantifies inter-subject variability .

Q. How can computational modeling predict off-target effects of this compound in nucleotide metabolism pathways?

- Methodological Answer: Employ systems biology tools (e.g., COPASI) to model metabolic flux perturbations. Validate predictions with metabolomics (GC-MS or LC-MS) in knockout cell lines (e.g., DHODH-deficient). Network analysis identifies compensatory pathways .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible in vitro studies?

- Methodological Answer: Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification via design of experiments (DoE). Use in-line PAT (process analytical technology) tools like FTIR for real-time monitoring. Batch records must document deviations and corrective actions .

Methodological Guidelines

- Data Analysis : For conflicting results, apply sensitivity analysis to isolate variables (e.g., statistical re-evaluation of raw data using R or Python) .

- Literature Synthesis : Use PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure systematic reviews .

- Ethical Reporting : Adhere to CONSORT-EHEALT standards for transparency in methodological adjustments during trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.